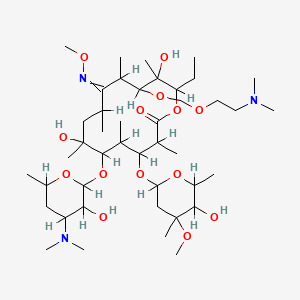
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime is a derivative of erythromycin, a well-known macrolide antibiotic. . It is specifically modified to enhance certain properties of erythromycin, such as its stability and efficacy.
Métodos De Preparación
The synthesis of 11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime involves several steps, starting from erythromycin. The key steps include the introduction of the dimethylaminoethyl group and the methoxime group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups in the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Researchers use this compound to investigate its effects on bacterial cells and its potential as an antibiotic.
Medicine: It is studied for its potential therapeutic applications, including its efficacy against various bacterial infections.
Industry: This compound is used in the development of new antibiotics and other pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparación Con Compuestos Similares
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime can be compared with other similar compounds, such as:
Erythromycin: The parent compound, which has a similar mechanism of action but may differ in stability and efficacy.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which enhance its stability and efficacy compared to other similar compounds .
Propiedades
IUPAC Name |
12-[2-(dimethylamino)ethoxymethoxy]-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H81N3O14/c1-17-31-43(10,51)38(55-23-54-19-18-45(11)12)26(4)33(44-53-16)24(2)21-41(8,50)37(60-40-34(47)30(46(13)14)20-25(3)56-40)27(5)35(28(6)39(49)58-31)59-32-22-42(9,52-15)36(48)29(7)57-32/h24-32,34-38,40,47-48,50-51H,17-23H2,1-16H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWJWZVRBXELPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)OCOCCN(C)C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H81N3O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107749-17-7 |
Source


|
| Record name | ER 42859 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107749177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













